N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrofuran ring, a thiazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Future Directions
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole compounds are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been found to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of 3-hydroxytetrahydrofuran. This intermediate can be synthesized via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane or through hydroboration of dihydrofuran using various borane reagents . The subsequent steps involve the formation of the thiazole ring and the attachment of the phenyl and carboxamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes using catalysts such as p-toluenesulfonic acid (PTSA) for cyclization reactions and employing high-temperature conditions for specific steps . The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carboxamide group produces an amine.
Comparison with Similar Compounds
Similar Compounds
3-hydroxytetrahydrofuran: A key intermediate in the synthesis of the target compound, known for its role in pharmaceutical applications.
Tetrahydrofuran: A simpler analog used as a solvent and intermediate in organic synthesis.
Phenylthiazole derivatives: Compounds with similar thiazole rings, used in various chemical and pharmaceutical applications.
Uniqueness
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13(16-9-15(19)6-7-20-10-15)12-8-21-14(17-12)11-4-2-1-3-5-11/h1-5,8,19H,6-7,9-10H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVNRAOFBXLZQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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